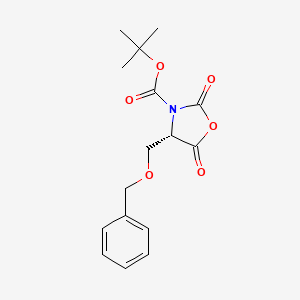![molecular formula C10H11N3O2 B1602134 Ethyl-7-methylpyrazolo[1,5-a]pyrimidin-6-carboxylat CAS No. 90840-54-3](/img/structure/B1602134.png)
Ethyl-7-methylpyrazolo[1,5-a]pyrimidin-6-carboxylat
Übersicht
Beschreibung
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a chemical compound with the molecular weight of 205.22 . It is a solid at room temperature .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, including Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate, has been achieved using 7-hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile and 7-amino-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile as precursors . The synthesis process involves a three-step reaction starting with the precursor .
Molecular Structure Analysis
The InChI code for Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is 1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 .
Chemical Reactions Analysis
The synthesis of Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves a regio-controlled Sonogashira-type coupling with a wide range of terminal alkynes . This is followed by the subsequent introduction of alkynyl, aryl, or arylamine groups at the C2-position via the Sonogashira, Suzuki–Miyaura, and Buchwald–Hartwig coupling reactions, respectively .
Physical And Chemical Properties Analysis
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a solid at room temperature . It has a molecular weight of 205.22 .
Wissenschaftliche Forschungsanwendungen
Antivirale Aktivität
Pyrazolo[1,5-a]pyrimidin-Derivate wurden auf ihre potenziellen antiviralen Eigenschaften untersucht. Forschungen deuten darauf hin, dass diese Verbindungen gegen eine Reihe von Virusinfektionen wirksam sein könnten und somit einen neuen Weg für die Entwicklung von antiviralen Medikamenten eröffnen .
Antikrebsaktivität
Diese Derivate werden auch auf ihre Antikrebsaktivitäten untersucht. Durch die Interferenz mit spezifischen zellulären Prozessen in Krebszellen zeigen sie vielversprechendes Potenzial als Teil gezielter Krebstherapien .
Antioxidative Eigenschaften
Die antioxidative Aktivität von Pyrazolo[1,5-a]pyrimidin-Derivaten ist ein weiteres interessantes Gebiet. Ihre Fähigkeit, freie Radikale zu neutralisieren, könnte sie für die Prävention von oxidationsbedingten Krankheiten nützlich machen .
Antibakterielle Aktivität
Die antimikrobiellen Wirkungen dieser Verbindungen werden untersucht, mit dem Potenzial, bakterielle Infektionen zu behandeln und der Antibiotikaresistenz entgegenzuwirken .
Neuroprotektion und Entzündungshemmende Aktivität
Studien haben gezeigt, dass Pyrazolo[1,5-a]pyrimidin-Derivate neuroprotektive und entzündungshemmende Vorteile bieten können, die bei der Behandlung neurodegenerativer Erkrankungen und Entzündungsbedingter Zustände von Wert sein könnten .
Chemische Synthese und Materialwissenschaften
Diese Derivate werden aufgrund ihrer einzigartigen chemischen Eigenschaften in verschiedenen chemischen Syntheseprozessen und materialwissenschaftlichen Anwendungen eingesetzt, was zur Entwicklung neuer Materialien und chemischer Verbindungen beiträgt .
Chromatographie und Analytische Anwendungen
In der Chromatographie und Analytik können Pyrazolo[1,5-a]pyrimidin-Derivate als Referenzstandards oder Reagenzien dienen, um eine genaue Prüfung und Messung zu gewährleisten .
Optische Anwendungen
Eine Familie von Pyrazolo[1,5-a]pyrimidinen wurde als strategische Verbindungen für optische Anwendungen identifiziert, da sie über abstimmbare photophysikalische Eigenschaften verfügen, die bei der Entwicklung neuer optischer Materialien und Geräte genutzt werden könnten .
Wirkmechanismus
Target of Action
Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a pyrazolo[1,5-a]pyrimidine derivative . Pyrazolo[1,5-a]pyrimidines are known to exhibit a wide range of biological activities, including hypnotic, anti-inflammatory, anti-tumor, antimycobacterial, anti-viral, antitrypanosomal, and antischistosomal effects . .
Mode of Action
Pyrazolo[1,5-a]pyrimidines are known to interact with various biological targets due to their structural similarity to purine . The compound’s interaction with its targets could lead to changes in cellular processes, but specific details are currently unavailable.
Biochemical Pathways
Given the broad range of biological activities exhibited by pyrazolo[1,5-a]pyrimidines, it is likely that multiple pathways could be affected .
Result of Action
Pyrazolo[1,5-a]pyrimidines have been reported to exhibit a range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Eigenschaften
IUPAC Name |
ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c1-3-15-10(14)8-6-11-9-4-5-12-13(9)7(8)2/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMBKYLRFLOZGEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=CC=N2)N=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30569837 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
90840-54-3 | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=90840-54-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30569837 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl 2-oxo-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B1602053.png)



![Thieno[2',3':4,5]thieno[3,2-b]thieno[2',3':4,5]thieno[2,3-d]thiophene](/img/structure/B1602061.png)
![(trans,trans)-4-Pentylphenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B1602062.png)






